REACTION_CXSMILES
|
[Cl:1][C:2]1[N:6]2[CH:7]=[CH:8][CH:9]=[C:10]([NH:11]C(=O)C(C)(C)C)[C:5]2=[N:4][C:3]=1C.S(=O)(=O)(O)O.[OH-].[Na+]>O>[NH2:11][C:10]1[C:5]2[N:6]([C:2]([Cl:1])=[CH:3][N:4]=2)[CH:7]=[CH:8][CH:9]=1 |f:2.3|
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Name
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3-chloro-2-methyl-8-pivaloylaminoimidazo[1,2-a]pyridine
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Quantity
|
4 g
|
Type
|
reactant
|
Smiles
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ClC1=C(N=C2N1C=CC=C2NC(C(C)(C)C)=O)C
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Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
is stirred at 100° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
After cooling to RT
|
Type
|
EXTRACTION
|
Details
|
It is then extracted with ethyl acetate (3×50 ml)
|
Type
|
WASH
|
Details
|
The combined organic extracts are washed with water (50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
crystallized
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |